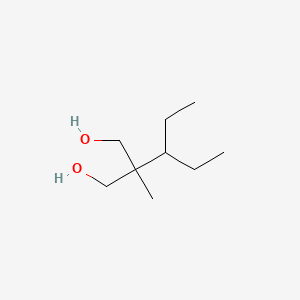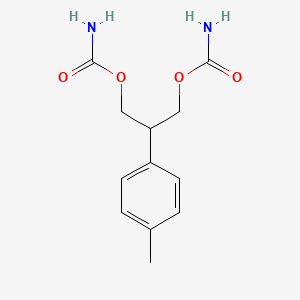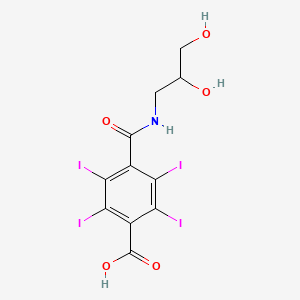
1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound with the molecular formula C14H18N2O2Br2 It is known for its unique structure, which consists of two pyridine rings connected by a central ethylene bridge, each substituted with a hydroxyethyl group
Preparation Methods
The synthesis of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium rings can be reduced to form the corresponding dihydropyridine derivatives.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the pyridinium rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dibromide can be compared with similar compounds such as:
4,4’-Bipyridine: Lacks the hydroxyethyl groups and has different reactivity and applications.
1,1’-Bis(2-hydroxyethyl)-2,2’-bipyridin-1-ium dibromide: Similar structure but with different substitution pattern, leading to different chemical properties.
2,2’-Bipyridine: Another bipyridine derivative with distinct coordination chemistry and applications.
Properties
CAS No. |
32449-20-0 |
|---|---|
Molecular Formula |
C14H18Br2N2O2 |
Molecular Weight |
406.11 g/mol |
IUPAC Name |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;dibromide |
InChI |
InChI=1S/C14H18N2O2.2BrH/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChI Key |
HEQWZIXCCKYGAC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)




![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)

